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Compound of Interest

Compound Name: (R)-2-(4-Chlorophenyl)pyrrolidine

Cat. No.: B087435

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for
the chiral compound (R)-2-(4-Chlorophenyl)pyrrolidine. The information presented herein is
crucial for the identification, characterization, and quality control of this compound in research
and development settings. The data has been compiled from various sources and is presented
in a structured format for ease of reference.

Chemical Structure and Properties
« IUPAC Name: (R)-2-(4-chlorophenyl)pyrrolidine

« Molecular Formula: C1oH12CIN[1]

« Molecular Weight; 181.66 g/mol [1]

e CAS Number: 1217831-54-3

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data for 2-(4-Chlorophenyl)pyrrolidine. It is important to note that
some of the available data pertains to the racemic mixture ((RS)-2-(4-Chlorophenyl)pyrrolidine)
or the hydrochloride salt of the (R)-enantiomer. While the core spectroscopic features are
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expected to be identical or very similar, slight variations in chemical shifts, particularly for
protons near the nitrogen atom, may be observed between the free base and its salt.

'H NMR Spectroscopic Data

The following data is based on the *H NMR spectrum of (R)-2-(4-Chlorophenyl)pyrrolidine
hydrochloride. The chemical shifts for the free base may vary slightly.

Chemical Shift (8) ppm Multiplicity Assighment
~7.4 Multiplet Ar-H

~4.5 Multiplet CH-Ar

~3.4 Multiplet CHz-N

~2.4 Multiplet CH2

~2.1 Multiplet CH:z

Data is interpreted from the spectrum of the hydrochloride salt and may differ slightly for the
free base.

13C NMR Spectroscopic Data

No experimental 33C NMR data for (R)-2-(4-Chlorophenyl)pyrrolidine was found in the
conducted literature search.

Infrared (IR) Spectroscopy Data

The following are characteristic infrared absorption bands expected for 2-(4-
Chlorophenyl)pyrrolidine, based on its functional groups. The data is for the vapor phase of the
racemic mixture.
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Wavenumber (cm~?)

Functional Group

~3300 N-H Stretch

~3100-3000 Aromatic C-H Stretch
~2950-2850 Aliphatic C-H Stretch

~1600 Aromatic C=C Stretch
~1100-1000 C-N Stretch

~830 p-substituted benzene C-H bend
~750 C-ClI Stretch

Note: This is a generalized interpretation. The full spectrum is available at SpectraBase.[1]

Mass Spectrometry (MS) Data

The following mass spectrometry data was obtained from the GC-MS analysis of the racemic

mixture, (RS)-2-(4-Chlorophenyl)pyrrolidine.

miz Interpretation

181 [M]* (Molecular lon)
152 [M-C2Hs]*

117 [M-CsHeN]+

Source: NIST Mass Spectrometry Data Center via PubChem.[1]

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments

cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Approximately 5-10 mg of the analyte, (R)-2-(4-
Chlorophenyl)pyrrolidine, is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-ds). Tetramethylsilane (TMS) is typically added as an internal standard (O ppm).

e Instrumentation: *H and 3C NMR spectra are recorded on a high-resolution NMR
spectrometer, typically operating at a frequency of 300 MHz or higher for tH NMR.

o Data Acquisition:

o For 'H NMR, a standard pulse sequence is used. Key parameters include a sufficient
number of scans to obtain a good signal-to-noise ratio, a spectral width covering the
expected range of proton resonances, and a relaxation delay of 1-5 seconds.

o For 3C NMR, a proton-decoupled pulse sequence is typically used to simplify the
spectrum to single lines for each unique carbon atom. A larger number of scans is usually
required due to the lower natural abundance of the 3C isotope.

o Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate
the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the
internal standard.

Infrared (IR) Spectroscopy

e Sample Preparation:
o Neat (for liquids): A drop of the neat liquid is placed between two KBr or NaCl plates.

o KBr Pellet (for solids): A small amount of the solid sample is ground with dry KBr powder
and pressed into a thin, transparent pellet.

o Solution: The sample is dissolved in a suitable solvent (e.g., CCls, CHCI3) that has minimal
absorption in the region of interest, and the solution is placed in a sample cell.

 Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the
spectrum.

o Data Acquisition: A background spectrum of the empty sample holder (or solvent) is first
recorded. The sample is then placed in the beam path, and the sample spectrum is
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recorded. The instrument measures the interference pattern of the infrared beam after
passing through the sample, which is then mathematically converted into an absorbance or
transmittance spectrum.

Data Analysis: The resulting spectrum shows the absorption of infrared radiation as a
function of wavenumber (in cm~1). The positions and intensities of the absorption bands are
correlated with the presence of specific functional groups in the molecule.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a
gas chromatograph (GC-MS) for volatile compounds. The GC separates the components of
a mixture before they enter the mass spectrometer.

lonization: In the ion source, the sample molecules are ionized. A common method is
Electron lonization (El), where high-energy electrons bombard the molecules, causing them
to lose an electron and form a positively charged molecular ion ([M]*) and fragment ions.

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-
flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.

Data Analysis: The mass spectrum is analyzed to determine the molecular weight of the
compound from the molecular ion peak. The fragmentation pattern provides structural
information about the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like (R)-2-(4-Chlorophenyl)pyrrolidine.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b087435?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

General Spectroscopic Analysis Workflow
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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a
chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 2-(4-Chlorophenyl)pyrrolidine | CLOH12CIN | CID 592391 - PubChem
[pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Profile of (R)-2-(4-
Chlorophenyl)pyrrolidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b087435#r-2-4-chlorophenyl-pyrrolidine-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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